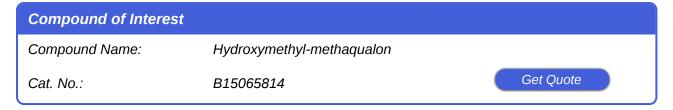


Spectroscopic Profile of Hydroxymethylmethaqualone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Hydroxymethyl-methaqualon**e, a significant metabolite of the quinazolinone sedative-hypnotic drug, methaqualone. The information is curated for professionals in drug research, development, and forensic analysis, offering a centralized resource for the characterization of this compound.

Chemical and Spectroscopic Data Summary

Hydroxymethyl-methaqualone, also known by its IUPAC name 2-(Hydroxymethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone, is a product of the metabolic oxidation of methaqualone.[1] Its chemical formula is $C_{16}H_{14}N_2O_2$, with a molecular weight of 266.29 g/mol .[2][3]

Table 1: Mass Spectrometry Data for Hydroxymethylmethaqualone



Parameter	Value	Reference
Molecular Formula	C16H14N2O2	[2][3]
Molecular Weight	266.29 g/mol	[2][3]
Exact Mass	266.105528 g/mol	[4]
Key Mass Fragments (m/z)	Intense molecular ion at m/e 266.[1]	[1]

Note: Detailed fragmentation patterns can be found in specialized mass spectrometry databases.

Table 2: Predicted/Typical NMR Spectroscopic Data for Hydroxymethyl-methaqualone

Due to the limited availability of published experimental NMR data specifically for **Hydroxymethyl-methaqualon**e, this table presents predicted chemical shifts (δ) based on its chemical structure and known values for similar quinazolinone derivatives.

¹H NMR	Predicted δ (ppm)	Multiplicity	Assignment
Aromatic Protons (Quinazolinone & Phenyl)	7.0 - 8.5	Multiplets	CH groups on the aromatic rings
Methylene Protons	~4.5 - 5.0	Singlet	-CH ₂ -OH
Methyl Protons	~2.2 - 2.5	Singlet	-CH₃ on the tolyl group
Hydroxyl Proton	Variable	Broad Singlet	-ОН



¹³ C NMR	Predicted δ (ppm)	Assignment
Carbonyl Carbon	~160 - 165	C=O of the quinazolinone ring
Aromatic/Heteroaromatic Carbons	~115 - 150	Carbons of the quinazolinone and phenyl rings
Methylene Carbon	~60 - 65	-CH ₂ -OH
Methyl Carbon	~15 - 20	-CH₃ on the tolyl group

Table 3: Typical Infrared (IR) Absorption Bands for Hydroxymethyl-methaqualone

The following are characteristic IR absorption frequencies expected for the functional groups present in **Hydroxymethyl-methaqualon**e.

Functional Group	Typical Wavenumber (cm⁻¹)	Vibrational Mode
O-H (Alcohol)	3200 - 3600 (broad)	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 3000	Stretching
C=O (Amide)	1650 - 1690	Stretching
C=N (Iminé)	1620 - 1650	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
C-O (Alcohol)	1000 - 1260	Stretching

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **Hydroxymethyl-methaqualon**e, based on standard laboratory practices for the analysis of small organic molecules and metabolites.

Synthesis of Hydroxymethyl-methaqualone



As a metabolite, **Hydroxymethyl-methaqualon**e is typically isolated from biological samples (e.g., urine) of individuals administered methaqualone.[1] Chemical synthesis would likely follow a multi-step pathway involving the preparation of a suitably functionalized anthranilic acid derivative, followed by condensation with o-toluidine. A plausible, though not explicitly cited, synthetic route could involve the reaction of N-acetyl-2-aminobenzoic acid with a protecting group on the methyl group, followed by deprotection and cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of purified **Hydroxymethyl-methaqualon**e is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).



Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide
 (KBr) and pressed into a thin, transparent pellet.
 - ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

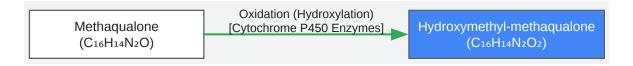
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced directly via a solid probe or, more commonly, as the eluent from a gas chromatography (GC) or liquid chromatography (LC) column.
- Ionization Method: Electron Ionization (EI) is a common method for GC-MS analysis of such compounds. Electrospray Ionization (ESI) is typically used for LC-MS.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
- Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Metabolic Pathway Visualization



Hydroxymethyl-methaqualone is a primary product of the phase I metabolism of methaqualone. The following diagram illustrates this biotransformation.



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Caption: Metabolic conversion of Methaqualone.

This guide serves as a foundational resource for the spectroscopic identification and characterization of **Hydroxymethyl-methaqualon**e. Researchers are encouraged to consult primary literature and spectral databases for the most detailed and up-to-date information.

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